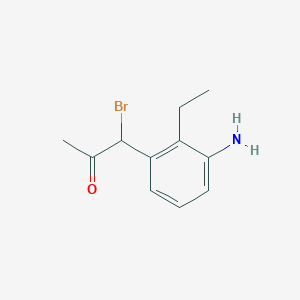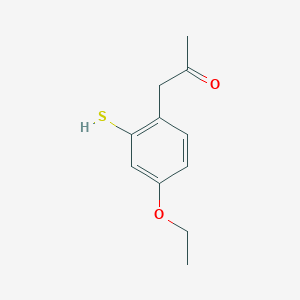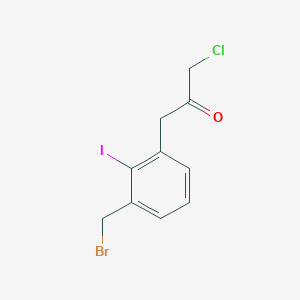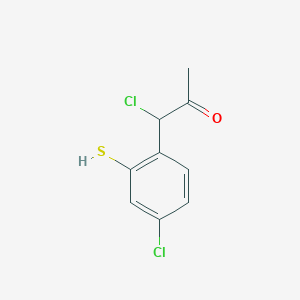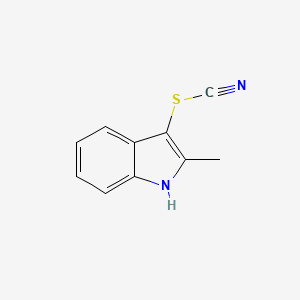![molecular formula C13H20Cl2N2O2 B14060050 (R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound’s structure includes a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzo[d][1,3]dioxole moiety is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Piperazine Formation: The alkylated product is reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes.
Receptor Binding: It can bind to certain receptors, influencing biological pathways.
Medicine
Therapeutic Agents: Potential use in the development of drugs for various diseases.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Material Science: Applications in the development of new materials.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a crucial role in binding to these targets, leading to modulation of biological pathways. The piperazine ring can enhance the compound’s affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl: The enantiomer of the compound, which may have different biological activities.
1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine: Without the hydrochloride salt form.
Other Piperazine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety and the piperazine ring in ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl provides distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C13H20Cl2N2O2 |
|---|---|
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
1-[(1R)-1-(1,3-benzodioxol-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-10(15-6-4-14-5-7-15)11-2-3-12-13(8-11)17-9-16-12;;/h2-3,8,10,14H,4-7,9H2,1H3;2*1H/t10-;;/m1../s1 |
InChI-Schlüssel |
DRQOOUCGCNTWPY-YQFADDPSSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)OCO2)N3CCNCC3.Cl.Cl |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OCO2)N3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



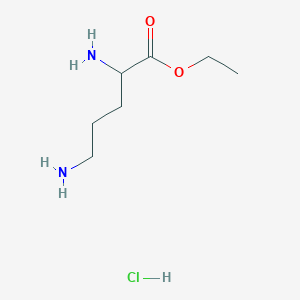

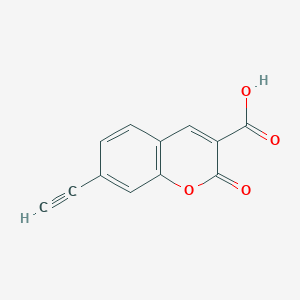
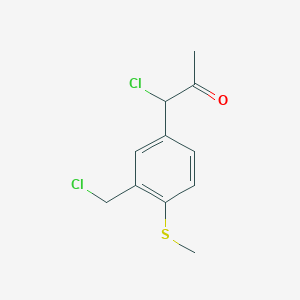
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)

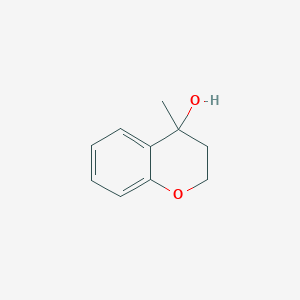
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
